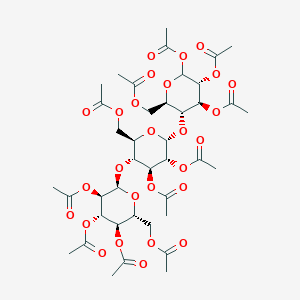

Maltotriose Peracetate

描述

Maltotriose Peracetate, also known as this compound, is a useful research compound. Its molecular formula is C40H54O27 and its molecular weight is 966.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .

Mode of Action

This compound interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .

Biochemical Pathways

The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. This compound, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .

Result of Action

The action of this compound results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .

生化分析

Biochemical Properties

Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that this compound undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . This compound may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . This compound may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of this compound may also be modifiable over time .

Metabolic Pathways

This compound likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases

Transport and Distribution

This compound’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . This compound may interact with similar transporters, influencing its distribution within cells and tissues.

生物活性

Maltotriose Peracetate, a derivative of maltotriose, exhibits significant biological activity, particularly in the context of yeast fermentation and metabolic processes. Understanding its biological activity involves examining its biochemical properties, mechanisms of action, and its role in various metabolic pathways.

1. Overview of this compound

This compound is a trisaccharide compound that participates in biochemical reactions similar to its parent compound, maltotriose. It is primarily studied for its role in yeast fermentation, particularly with Saccharomyces cerevisiae, which is crucial in industrial applications involving starch hydrolysates.

2.1 Target Enzymes

This compound primarily targets:

- Glucan 1,4-alpha-maltotetraohydrolase

- Neopullulanase 2

These enzymes facilitate the hydrolysis of maltotriose within the yeast cells, leading to efficient fermentation processes.

2.2 Mode of Action

The compound is actively transported into cells and hydrolyzed by intracellular α-glucosidases. This process is essential for the glycolytic pathway (Embden-Meyerhof-Parnas pathway), where maltotriose is metabolized to produce energy.

2.3 Pharmacokinetics

The bioavailability of this compound is influenced by its interaction with target enzymes and subsequent metabolism. The pH of the cytoplasm can significantly affect the hydrolysis efficiency of maltotriose, impacting the overall fermentation process.

This compound shares biochemical properties with maltotriose, being actively transported into yeast cells via specific transporters like AGT1. This transport mechanism is critical for its utilization in fermentation processes .

4.1 Utilization by Yeast

Research indicates that this compound can be effectively fermented by Saccharomyces cerevisiae. A study on a fast-growing distiller's strain (PYCC 5297) showed that maltotriose was fermented efficiently, with a higher respiratory quotient compared to glucose and maltose, indicating distinct metabolic pathways for these sugars .

4.2 Comparative Analysis

A comparative analysis of fermentation rates among different substrates (glucose, maltose, and maltotriose) reveals that:

- Glucose is consumed first.

- Maltose is utilized next.

- Maltotriose is consumed only after maltose depletion.

This sequential utilization highlights the preferential metabolic pathways in yeast cells .

| Substrate | Fermentation (μl CO₂ · h⁻¹ · g⁻¹ [dry wt]) | Respiration (μl O₂ · h⁻¹ · g⁻¹ [dry wt]) | Respiratory Quotient |

|---|---|---|---|

| Glucose | 329 ± 29 | 36 ± 8 | 0.11 |

| Maltose | 255 ± 33 | 40 ± 8 | 0.16 |

| Maltotriose | 140 ± 5 | 51 ± 3 | 0.36 |

5. Cellular Effects and Transport Mechanisms

This compound’s transport within yeast cells involves a complex system where specific genes related to maltotriose uptake have been identified. The gene MTY1, belonging to the MAL transporter family, shows high affinity for maltotriose, facilitating its uptake more effectively than other sugars like maltose .

6. Case Studies and Research Findings

Several studies have been conducted to understand the biological activity of this compound:

- A study found that genetic modifications in yeast strains could enhance fermentation efficiency for maltotriose, suggesting that its biological activity can be optimized through biotechnological interventions.

- Another research highlighted the importance of enzyme activity in the metabolism of maltodextrins and their derivatives like this compound, emphasizing its role in various industrial applications .

7. Conclusion

This compound plays a crucial role in yeast fermentation processes, particularly through its interaction with specific enzymes and transport mechanisms. Its biochemical properties and metabolic pathways are essential for understanding its applications in biotechnology and industrial fermentation processes.

Further research into its molecular mechanisms and potential modifications could enhance its utility in various applications, including biofuel production and food technology.

科学研究应用

Glycobiology Research

Maltotriose peracetate serves as a crucial biochemical reagent in glycobiology, which investigates the structure and function of carbohydrates. Its acetylated form enhances stability and solubility, making it suitable for various experimental conditions.

- Role in Enzyme Studies : The compound is utilized to study enzyme-substrate interactions, particularly with α-amylases and α-glucosidases. Research indicates that this compound can be modified to improve hydrolytic stability against these enzymes, facilitating the understanding of carbohydrate metabolism and enzyme kinetics .

Synthesis of Complex Carbohydrates

The use of this compound extends to the synthesis of oligosaccharides and polysaccharides. Its acetylation allows for selective reactions that can lead to the formation of more complex carbohydrate structures.

- Chemical Reactions : this compound can undergo various chemical transformations, including azidation reactions that introduce functional groups for further modifications. Such transformations are essential for creating glycosyl donors in synthetic pathways .

Industrial Applications

In industrial biotechnology, maltotriose is significant due to its presence in starch hydrolysates, which are widely used in fermentation processes. The utilization of this compound can enhance the efficiency of these processes by improving substrate availability for yeast strains.

- Fermentation Studies : Research shows that specific yeast strains can metabolize maltotriose effectively when provided in a peracetate form, leading to improved fermentation rates and yields . For instance, Saccharomyces cerevisiae strains have been studied for their ability to ferment maltotriose alongside glucose and maltose, revealing insights into metabolic pathways that could optimize industrial fermentation processes.

Case Study 1: Enzymatic Stability Enhancement

A study demonstrated that site-selective fluorination at the terminal positions of maltotetraose (related to maltotriose) significantly improved hydrolytic stability against α-amylase and α-glucosidase. This approach suggests that similar modifications could be applied to this compound to enhance its stability in enzymatic reactions .

Case Study 2: Transport Mechanisms in Yeast

Research on Saccharomyces strains highlighted the importance of specific transporters for maltotriose uptake. The identification of the MTY1 gene, which encodes a transporter with higher affinity for maltotriose than maltose, underscores the potential for engineering yeast strains with enhanced capabilities for utilizing maltotriose-rich substrates .

Summary Table of Applications

化学反应分析

Acetylation with Pyridine/Acetic Anhydride

-

Procedure : Maltotriose (0.100 g) is dissolved in anhydrous pyridine, treated with acetic anhydride (3 mL), and reacted at room temperature for 24 hours . Molecular sieves (Type 3A) ensure moisture removal.

-

Purification : The crude product is washed with chloroform, 1 N HCl, water, and saturated sodium bicarbonate, followed by drying over anhydrous Na₂SO₄ .

-

Yield : ~88% after rotary evaporation and high-vacuum drying .

-

Characterization :

Acetolysis with Sulfuric Acid/Acetic Anhydride

-

Procedure : Pulullan polysaccharide is treated with acetolysis reagent (acetic anhydride:glacial acetic acid:concentrated H₂SO₄ = 4:4:1 v/v) at 45°C for 12 hours .

-

Yield : 16.8–17.3% after deacetylation with NaOMe in methanol .

Halogenation Reactions

This compound undergoes selective halogenation to produce fluorinated derivatives:

Fluorination with Selectfluor®

-

Products :

Stability Enhancement via Fluorination

-

Single-site OH→F substitution at terminal residues improves resistance to α-amylase and α-glucosidase hydrolysis .

Azidation Reactions

This compound serves as a precursor for azido sugars:

AuBr₃-Catalyzed Azidation

-

Conditions : 10 mol% AuBr₃, 3 equiv TMSN₃ in CH₂Cl₂ at room temperature .

-

Application : Azido derivatives are used in click chemistry for glycoconjugate synthesis .

Comparative Reaction Data

Degradation and Stability

-

Plasma Stability : this compound derivatives show 70% stability in murine plasma after 2 hours, contrasting with rapid degradation of maltohexose analogs .

-

Hydrolytic Resistance : Fluorinated derivatives exhibit 10-fold enhanced resistance to enzymatic hydrolysis compared to non-fluorinated analogs .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-BDYSLRNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467134 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93911-20-7 | |

| Record name | Maltotriose Peracetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。